molecular formula C24H21ClN4O4 B11229727 N-(3-chlorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide

N-(3-chlorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide

Cat. No.: B11229727
M. Wt: 464.9 g/mol
InChI Key: LRWNVMRTLVXXOD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a chlorophenyl group, a methoxyphenyl group, and a pyrido[2,3-d]pyrimidin-2,4-dione core, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[2,3-d]pyrimidin-2,4-dione core, followed by the introduction of the chlorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the acylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-(3-chlorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H21ClN4O4

Molecular Weight

464.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]acetamide

InChI

InChI=1S/C24H21ClN4O4/c1-14-11-15(2)26-22-21(14)23(31)28(13-20(30)27-17-8-6-7-16(25)12-17)24(32)29(22)18-9-4-5-10-19(18)33-3/h4-12H,13H2,1-3H3,(H,27,30)

InChI Key

LRWNVMRTLVXXOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3OC)CC(=O)NC4=CC(=CC=C4)Cl)C

Origin of Product

United States

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